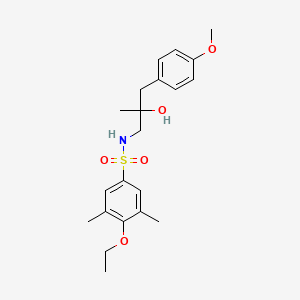

![molecular formula C9H14Cl2N2 B2495284 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride CAS No. 2138198-80-6](/img/structure/B2495284.png)

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridoazepine derivatives often involves complex organic reactions. One method for synthesizing closely related compounds involves intramolecular Friedel-Crafts alkylation, starting from dibenzazepine precursors. This approach has been used to prepare a variety of benzo[b]pyrimido[5,4-f]azepine derivatives with different substituents, demonstrating the versatility of this synthetic strategy (Acosta et al., 2015).

Molecular Structure Analysis

The molecular structure of pyridoazepine derivatives often features a boat-type conformation of the azepine ring, with variations in the orientation of substituents affecting the overall molecular geometry. The supramolecular assemblies of these compounds can involve various non-covalent interactions, including hydrogen bonds and π-π stacking, which influence their crystalline structures (Acosta et al., 2015).

Aplicaciones Científicas De Investigación

Synthetic Relevance and Biological Activity

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which share structural motifs with pyrido[3,4-b]azepine, are privileged structures in medicinal chemistry due to their broad biological activity. Their synthesis, biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, and importance as synthetic precursors for other biologically active compounds highlight their relevance in drug discovery and development (Chalán-Gualán et al., 2022).

Catalytic Synthesis Applications

The pyranopyrimidine core, similar to the structure of interest, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds utilizing hybrid catalysts, including organocatalysts and nanocatalysts, emphasizes the synthetic versatility and the potential of related heterocyclic scaffolds in drug development (Parmar et al., 2023).

Azepine and Azepane in Pharmacology

The review on azepine, azepane, and azepinone compounds discusses their significant pharmacological and therapeutic implications. These compounds, including derivatives that might structurally resemble "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride", have been explored for various synthetic, reaction, and biological properties, indicating vast potential for future research and application in medicinal chemistry (Kaur et al., 2021).

Pharmaceutical Significance of Azepane-based Motifs

Azepane-based compounds exhibit a wide range of pharmacological properties and are crucial for new therapeutic agent discovery. Over 20 azepane-based drugs have been FDA approved, used for treating various diseases. This underscores the importance of researching compounds like "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride" for potential pharmaceutical applications (Zha et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9-7-10-6-4-8(9)3-1;;/h4,6-7,11H,1-3,5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFBMWPMLUZYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

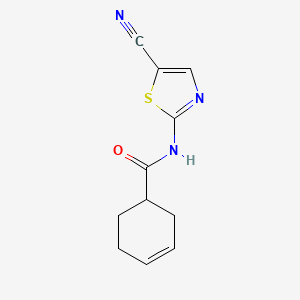

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)